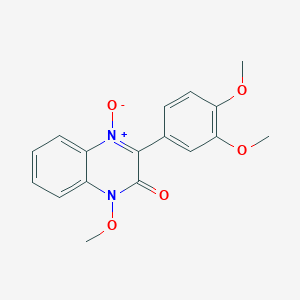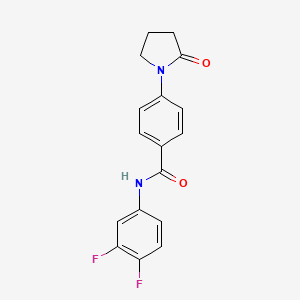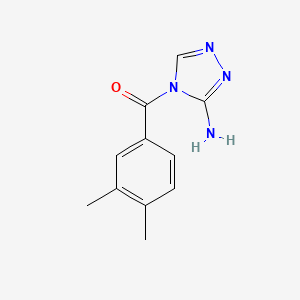
N-(3,4-dimethoxyphenyl)-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-(2-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl ring substituted with methoxy groups at the 3 and 4 positions, and a phenoxy group substituted with a methyl group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-methylphenoxy)acetamide typically begins with 3,4-dimethoxyaniline and 2-methylphenol.
Step 1: The first step involves the formation of an intermediate by reacting 3,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction yields N-(3,4-dimethoxyphenyl)chloroacetamide.
Step 2: The intermediate is then reacted with 2-methylphenol in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3,4-dimethoxyphenyl)-2-(2-methylphenoxy)acetamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-methylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of methoxy and phenoxy groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N-(3,4-dimethoxyphenyl)acetamide: Lacks the phenoxy group, resulting in different chemical and biological properties.
N-(2-methylphenyl)-2-(2-methylphenoxy)acetamide:
Uniqueness:
- The combination of methoxy and phenoxy groups in N-(3,4-dimethoxyphenyl)-2-(2-methylphenoxy)acetamide provides unique chemical properties, such as increased solubility and specific reactivity patterns, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-12-6-4-5-7-14(12)22-11-17(19)18-13-8-9-15(20-2)16(10-13)21-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFQQTVQFGKIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-[(4-Methoxyphenyl)carbamoyl]biphenyl-2-carboxylic acid](/img/structure/B5829586.png)
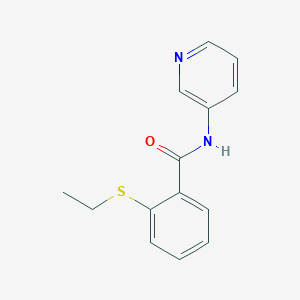
![2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5829613.png)

![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)
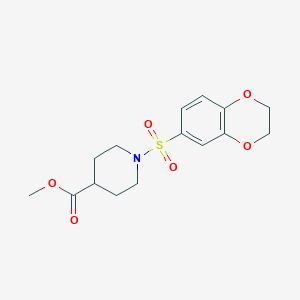

![N-{4-[(2-methylbutan-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B5829643.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B5829649.png)
